molecular formula C17H14F2N4O3S B2601958 N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 899941-31-2

N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No.: B2601958
CAS No.: 899941-31-2
M. Wt: 392.38
InChI Key: KFKXUZXKDNJTLV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H14F2N4O3S and its molecular weight is 392.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

Research on compounds with similar structural features, such as sulfanylacetamides and pyrimidines, often focuses on their crystal structures and the implications of these structures on their physical and chemical properties. For example, studies on the crystal structures of related sulfanylacetamides have revealed insights into their folded conformation and intramolecular hydrogen bonding, which can influence their reactivity and interactions with biological molecules (S. Subasri et al., 2017).

Pharmaceutical Applications

Compounds with similar structural motifs have been explored for their potential as pharmaceutical agents. For instance, derivatives of pyrimidines have been synthesized as potential inhibitors of enzymes like dihydrofolate reductase (DHFR), which are critical for nucleic acid synthesis in cells. Such compounds have shown promise as antitumor agents due to their ability to inhibit cell proliferation (A. Gangjee et al., 2007). Furthermore, the design and synthesis of classical and nonclassical antifolates based on pyrimidine structures highlight the versatility of these compounds in drug design, especially for targeting specific metabolic pathways in pathogens and cancer cells (A. Gangjee et al., 2008).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O3S/c1-22-15-14(16(25)23(2)17(22)26)12(5-6-20-15)27-8-13(24)21-11-4-3-9(18)7-10(11)19/h3-7H,8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKXUZXKDNJTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.